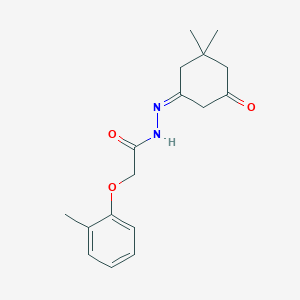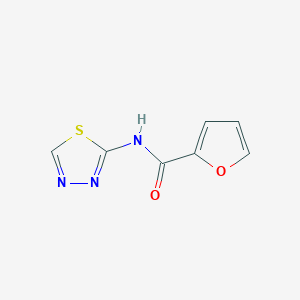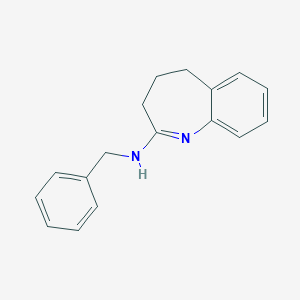![molecular formula C21H19N3OS3 B494497 3-AMINO-N-[2-(PROPYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B494497.png)
3-AMINO-N-[2-(PROPYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-N-[2-(PROPYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, propylsulfanyl, and thiophene, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-[2-(PROPYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of thiophene derivatives with pyridine intermediates under specific conditions. The reaction conditions often involve the use of strong bases, such as sodium ethoxide, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-[2-(PROPYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-AMINO-N-[2-(PROPYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It is used in the study of enzyme interactions and molecular pathways due to its unique structure and reactivity.
Industrial Applications: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-AMINO-N-[2-(PROPYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, have been used as anti-inflammatory and anesthetic agents.
Uniqueness
3-AMINO-N-[2-(PROPYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C21H19N3OS3 |
|---|---|
Molecular Weight |
425.6g/mol |
IUPAC Name |
3-amino-N-(2-propylsulfanylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3OS3/c1-2-11-26-16-7-4-3-6-14(16)23-20(25)19-18(22)13-9-10-15(24-21(13)28-19)17-8-5-12-27-17/h3-10,12H,2,11,22H2,1H3,(H,23,25) |
InChI Key |
ZMBCJQSPLIOHHD-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Canonical SMILES |
CCCSC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-5-{[4-(1-piperidinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494414.png)
![6-Amino-4-(2-chlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494416.png)
![5-[(3-chloro-4-methoxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494418.png)

![4-Amino-2-[[4-[(5-amino-2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B494422.png)
![14-Oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene](/img/structure/B494423.png)
![4-Amino-6-[(1,1-dimethylethyl)amino]-5-nitropyrimidine](/img/structure/B494425.png)





![5-{(1,3-dimethyl-4,6-dioxo-2-thioxohexahydro-5-pyrimidinyl)[3-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B494435.png)
![5-[(4-bromothien-2-yl)methylene]-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B494436.png)
